molecular formula C8H17NO4Si B3046896 Silane, triethoxy(isocyanatomethyl)- CAS No. 132112-76-6

Silane, triethoxy(isocyanatomethyl)-

Cat. No. B3046896
CAS RN: 132112-76-6
M. Wt: 219.31 g/mol
InChI Key: BOTMPGMIDPRZGP-UHFFFAOYSA-N
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Description

“Silane, triethoxy(isocyanatomethyl)-” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a clear, colorless liquid that is soluble in organic solvents and water. It is used in precious metal-catalysed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .


Synthesis Analysis

Triethoxysilane is an organosilicon compound used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . The reaction processes and effect of the structures, basicities, and reaction conditions in the reaction of a-mines with isocyanato (trimethyl) silane and triethoxy (isocyanato) silane were investigated .


Molecular Structure Analysis

The molecular formula of “Silane, triethoxy(isocyanatomethyl)-” is C10H21NO4Si . The molecular weight is 247.36 . The IUPAC Standard InChI is InChI=1S/C10H21NO4Si/c1-5-8-11 (4,9-6-2)10-7-3/h5-7H2,1-4H3 .


Chemical Reactions Analysis

“Silane, triethoxy(isocyanatomethyl)-” is used in films on metals like iron to improve adhesion of organic coatings and corrosion protection. This application leverages the chemical transformations of silane films. The reaction of a-mines with isocyanato (trimethyl) silane and triethoxy (isocyanato) silane were investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, triethoxy(isocyanatomethyl)-” include a boiling point of 283 °C, a density of 0.999 g/mL at 25 °C, and a refractive index n20/D 1.42 . It is a liquid at room temperature .

Scientific Research Applications

Inorganic-Organic Layered Materials

Triethoxy(alkyl)silanes, which include triethoxy(isocyanatomethyl)silane, are used in the hydrolysis and polycondensation process to create inorganic-organic layered materials. These materials have ordered structures and are characterized by sharp diffraction peaks, platy morphology, and the formation of siloxane bonds (Shimojima, Sugahara, & Kuroda, 1997).

Organic-Rich Hybrid O/I Systems

Isocyanate chemistry, including triethoxy(isocyanatomethyl)silane, is used to prepare organic-rich hybrid organic/inorganic materials without solvents. These materials exhibit interesting morphologies and structural properties, useful in various applications (Cuney, Gérard, Pascault, & Vigier, 1996).

Improvement of Polyurethane Adhesives

Triethoxy(isocyanatomethyl)silane enhances the hydrolytic stability and interfacial interaction between polymers and inorganic materials or metals in polyurethane adhesives. Its addition improves properties like modulus and thermal stability (Ju et al., 2013).

Formation of Adsorbents and Polymer Coatings

Triethoxy(isocyanatomethyl)silane is used in the synthesis of compounds for preparing adsorbents and polymer coatings with biocidal activity. Its unique functional groups facilitate this application (Voronkov, Stankevich, & Dubinskaya, 1992).

Crosslinking in Polybutadiene

Modification of hydroxy telechelic functions of polybutadiene with triethoxy(isocyanatomethyl)silane leads to moisture crosslinkable polybutadiene. This has implications for the creation of materials with specific properties (Schapman, Couvercelle, & Bunel, 1998).

Protection and Adhesion of Coatings

Triethoxy(isocyanatomethyl)silane is used in films on metals like iron to improve adhesion of organic coatings and corrosion protection. This application leverages the chemical transformations of silane films (Flis & Kanoza, 2006).

Polymer-Ceramic Composites

This silane is effective in improving the dielectric properties and compatibility of ceramic and polymer composites, which is significant for passive applications in electronics (Chao & Liang, 2009).

Biocompatibility and Corrosion Resistance

Triethoxy(octyl)silane coatings on magnesium alloy have shown improved corrosion resistance and biocompatibility, crucial for clinical applications (Gu et al., 2017).

Mechanism of Action

A family of chiral iminophenyl oxazolinylphenylamines (IPOPA) ligands enables an efficient cobalt-catalyzed asymmetric hydrosilylation of simple ketones with a low catalyst loading of CoCl2 to afford chiral alcohols in good yields with high enantioselectivities .

Safety and Hazards

“Silane, triethoxy(isocyanatomethyl)-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

“Silane, triethoxy(isocyanatomethyl)-” has potential applications in various fields such as mechanical manufacturing, building materials, organic synthesis, adhesives, and coatings . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .

properties

IUPAC Name

triethoxy(isocyanatomethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4Si/c1-4-11-14(12-5-2,13-6-3)8-9-7-10/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTMPGMIDPRZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CN=C=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621846
Record name Triethoxy(isocyanatomethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy(isocyanatomethyl)silane

CAS RN

132112-76-6
Record name Triethoxy(isocyanatomethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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